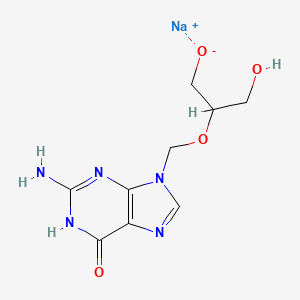
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles
Vorbereitungsmethoden
The synthesis of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves several steps. One common method includes the ring closure of 5-acetamido-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethyl}indole . The reaction conditions typically involve the use of sodium borohydride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and concentrated sulfuric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules . . Additionally, it is used in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves its interaction with molecular targets and pathways within biological systems. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium include other pyrido[4,3-b]carbazoles such as 9-methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
70173-19-2 |
|---|---|
Molekularformel |
C18H18N3+ |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-amine |
InChI |
InChI=1S/C18H17N3/c1-10-15-9-21(3)7-6-13(15)11(2)18-17(10)14-8-12(19)4-5-16(14)20-18/h4-9H,19H2,1-3H3/p+1 |
InChI-Schlüssel |
MFOKIVFRXMHDSZ-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)






